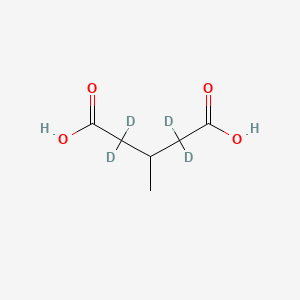

3-Methylglutaric acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2,2,4,4-tetradeuterio-3-methylpentanedioic acid |

InChI |

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |

InChI Key |

XJMMNTGIMDZPMU-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Methylglutaric Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Core Pathways and Associated Pathologies

Introduction

3-Methylglutaric acid (3-MG) is a dicarboxylic organic acid that serves as a critical biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. Its accumulation in bodily fluids is indicative of disruptions in the leucine catabolic pathway or broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of 3-methylglutaric acid metabolism, associated enzymatic deficiencies, and the underlying biochemical pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of these complex metabolic diseases.

Core Metabolic Pathways

The metabolism of 3-methylglutaric acid is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. Deficiencies in key enzymes within this pathway lead to the accumulation of upstream metabolites, including 3-methylglutaric acid.

Leucine Degradation Pathway

Leucine catabolism is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate. A defect in two primary enzymes within this pathway is responsible for the primary 3-methylglutaconic acidurias.

-

3-Methylglutaconyl-CoA Hydratase (AUH) : Encoded by the AUH gene, this enzyme catalyzes the hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] Deficiency of AUH leads to 3-methylglutaconic aciduria type I.[3]

-

3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) : Encoded by the HMGCL gene, this enzyme cleaves HMG-CoA into acetyl-CoA and acetoacetate.[4] Its deficiency results in HMG-CoA lyase deficiency, another primary cause of 3-methylglutaric acid accumulation.[5]

In both AUH and HMGCL deficiencies, the buildup of upstream intermediates, such as 3-methylglutaconyl-CoA, leads to the formation and subsequent urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[5][6]

Figure 1. Leucine Catabolism Pathway and Associated Enzyme Deficiencies.

Secondary 3-Methylglutaric Acidurias and the Acetyl-CoA Diversion Pathway

In addition to primary defects in the leucine degradation pathway, elevated levels of 3-methylglutaric acid can also be observed in a range of other inborn errors of metabolism that compromise mitochondrial energy metabolism.[7] These are referred to as secondary 3-methylglutaric acidurias. In these conditions, the leucine catabolic pathway itself is not defective. Instead, a proposed "acetyl-CoA diversion pathway" provides a metabolic rationale for the accumulation of 3-methylglutaric acid.[8][9]

This pathway is initiated by defective electron transport chain function, which inhibits the entry of acetyl-CoA into the TCA cycle. The resulting accumulation of mitochondrial acetyl-CoA diverts it through a series of reactions to form HMG-CoA, which is then dehydrated to 3-methylglutaconyl-CoA by AUH.[8]

Figure 2. The Acetyl-CoA Diversion Pathway in Secondary 3-Methylglutaric Acidurias.

Quantitative Data Presentation

The diagnosis of 3-methylglutaconic acidurias relies on the quantitative analysis of specific organic acids in urine. The following tables summarize typical metabolite concentrations in healthy individuals and in patients with primary 3-methylglutaconic acidurias.

| Metabolite | Normal Urinary Range (mmol/mol creatinine) | Reference |

| 3-Methylglutaric Acid | 0.02 - 0.38 | [7] |

| 3-Methylglutaconic Acid | < 20 | [6] |

| 3-Hydroxyisovaleric Acid | ≤ 29 | [1] |

| 3-Hydroxy-3-methylglutaric Acid | ≤ 26 | [10] |

Table 1: Normal Urinary Concentrations of Key Metabolites.

| Condition | 3-Methylglutaric Acid (mmol/mol creatinine) | 3-Methylglutaconic Acid (mmol/mol creatinine) | 3-Hydroxyisovaleric Acid (mmol/mol creatinine) | 3-Hydroxy-3-methylglutaric Acid (mmol/mol creatinine) | Reference |

| 3-Methylglutaconic Aciduria Type I | Markedly elevated | > 1000 (can be intermittent) | Mildly elevated | Normal | [6] |

| HMG-CoA Lyase Deficiency | Large amounts | Large amounts | Large amounts | 200 - 11,000 | [3][5] |

Table 2: Pathological Urinary Concentrations of Metabolites in Primary 3-Methylglutaconic Acidurias.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| 3-Methylglutaconyl-CoA Hydratase (AUH) | 3-Methylglutaconyl-CoA | 6.9 µmol/L | 495 pmol/min/mg protein | Human Fibroblasts | [11] |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) | HMG-CoA | 26 µM | 136 units/mg | Human | [12] |

Table 3: Kinetic Parameters of Key Enzymes in 3-Methylglutaric Acid Metabolism.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of organic acids in urine.

References

- 1. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 2. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. Diversion of Acetyl CoA to 3-Methylglutaconic Acid Caused by Discrete Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-OH-3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Biomarkers of 3-Methylglutaric Aciduria Type I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaconic aciduria type I (3-MGA type I), also known as 3-methylglutaconyl-CoA hydratase deficiency, is a rare autosomal recessive inborn error of leucine metabolism. This condition arises from mutations in the AUH gene, leading to a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase. This enzymatic block disrupts the normal catabolism of leucine, resulting in the accumulation of specific organic acids and acylcarnitines in bodily fluids. These accumulating metabolites serve as crucial biomarkers for the diagnosis, and potentially for monitoring therapeutic interventions. This technical guide provides a comprehensive overview of the core biomarkers, their quantitative analysis, and the underlying pathophysiology.

Pathophysiology: The Leucine Catabolism Pathway

In healthy individuals, the essential amino acid leucine is broken down through a series of enzymatic steps within the mitochondria to produce acetyl-CoA and acetoacetate, which can then enter the Krebs cycle for energy production. In 3-MGA type I, the deficiency of 3-methylglutaconyl-CoA hydratase interrupts this pathway at the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This blockage leads to the shunting of 3-methylglutaconyl-CoA into alternative metabolic routes, resulting in the formation and accumulation of the pathognomonic biomarkers.

Core Biomarkers and Quantitative Data

The diagnosis of 3-MGA type I relies on the characteristic pattern of elevated biomarkers in urine and blood. The primary biomarkers are 3-methylglutaconic acid (3-MGA), 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA), which are typically measured in urine. Additionally, 3-hydroxyisovalerylcarnitine (C5-OH), an acylcarnitine derivative, is a key marker in newborn screening blood spots.

| Biomarker | Fluid | Normal Range | Pathological Range in 3-MGA Type I | Reference |

| 3-Methylglutaconic Acid (3-MGA) | Urine | < 20 mmol/mol creatinine | > 1,000 mmol/mol creatinine | [1] |

| 3-Methylglutaric Acid (3-MG) | Urine | 0.02 - 0.38 mmol/mol creatinine | Mildly to moderately elevated | [2] |

| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | ≤ 29 mmol/mol creatinine | Significantly elevated | [3] |

| 3-Hydroxyisovalerylcarnitine (C5-OH) | Blood Spot | Varies by laboratory | Elevated | [4] |

Note: Reference ranges can vary between laboratories. The provided pathological ranges are characteristic for 3-MGA type I, which is distinguished from other forms of 3-methylglutaconic aciduria by the prominent elevation of 3-hydroxyisovaleric acid.

Experimental Protocols

Accurate quantification of these biomarkers is paramount for diagnosis. The two primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) for urinary organic acids and tandem mass spectrometry (MS/MS) for acylcarnitine profiling.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the extraction of organic acids from urine, chemical derivatization to increase their volatility, separation by gas chromatography, and detection and quantification by mass spectrometry.

Methodology:

-

Sample Preparation: A urine sample, normalized to creatinine concentration, is used. An internal standard is added for quantification.

-

Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.

-

Derivatization: The extracted organic acids are dried and then derivatized to form volatile esters (e.g., trimethylsilyl esters). This step is crucial as it allows the non-volatile organic acids to be analyzed by gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific organic acids.

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Principle: This technique is a high-throughput method used for newborn screening. It involves the direct analysis of acylcarnitines from a dried blood spot. The method utilizes the fragmentation patterns of specific acylcarnitine species for their identification and quantification.

Methodology:

-

Sample Preparation: A small disc is punched from a dried blood spot on a filter card.

-

Extraction: The acylcarnitines are extracted from the disc using a solvent containing internal standards.

-

MS/MS Analysis: The extract is directly infused into the tandem mass spectrometer. The first mass spectrometer selects the precursor ion of a specific acylcarnitine, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions. The specific precursor-to-product ion transition is used for the identification and quantification of each acylcarnitine. For 3-MGA type I, the focus is on the detection of elevated C5-OH acylcarnitine.

Diagnostic Workflow

The diagnosis of 3-MGA type I often begins with newborn screening, where elevated C5-OH acylcarnitine is detected. This prompts further investigation through urinary organic acid analysis to confirm the diagnosis and differentiate it from other conditions that can also cause elevated C5-OH.

Conclusion

The biomarkers 3-methylglutaconic acid, 3-methylglutaric acid, 3-hydroxyisovaleric acid, and 3-hydroxyisovalerylcarnitine are fundamental to the diagnosis of 3-methylglutaric aciduria type I. Their accurate quantification through GC-MS and tandem mass spectrometry provides a definitive diagnostic profile. A thorough understanding of the underlying leucine catabolism pathway and the specific enzymatic defect is crucial for interpreting these biomarker profiles and for the development of future therapeutic strategies aimed at correcting or bypassing this metabolic block. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.

References

Synthesis and Isotopic Purity of 3-Methylglutaric Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of 3-Methylglutaric acid-d4. This deuterated analog of 3-Methylglutaric acid serves as a crucial internal standard for mass spectrometry-based quantitative analysis in various research and clinical settings, particularly in the study of metabolic disorders.

Introduction

3-Methylglutaric acid is a dicarboxylic acid that is a key metabolite in the leucine catabolism pathway. Elevated levels of this acid in urine are indicative of several inherited metabolic disorders, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and certain types of 3-methylglutaconic aciduria. Accurate quantification of 3-Methylglutaric acid is therefore essential for the diagnosis and monitoring of these conditions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving precise and accurate measurements by mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1]

This guide details a plausible synthetic route for this compound, followed by comprehensive protocols for the determination of its isotopic purity using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: first, the synthesis of the non-deuterated 3-Methylglutaric acid, followed by the deuteration of the alpha-protons.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3-Methylglutaric Acid

This procedure is adapted from the well-established synthesis of β-Methylglutaric acid.[5]

Step 1: Synthesis of α,α'-Dicyano-β-methylglutaramide

-

In a suitable reaction vessel, dissolve recrystallized cyanoacetamide (6.2 moles) in water (3.4 L). Cool the solution to 10°C.

-

With constant stirring, add freshly distilled acetaldehyde (3.1 moles) followed by piperidine (20 mL).

-

Allow the mixture to stand at room temperature for 2 hours.

-

Cool the reaction mixture in an ice-salt bath to induce precipitation.

-

Filter the precipitate, wash with cold distilled water, and dry to yield α,α'-dicyano-β-methylglutaramide.

Step 2: Hydrolysis to 3-Methylglutaric Acid

-

In a round-bottom flask, combine the α,α'-dicyano-β-methylglutaramide (400 g) with concentrated hydrochloric acid (1 L).

-

Warm the mixture on a steam bath until the solid dissolves.

-

Dilute the solution with water (1 L) and reflux for 8 hours.

-

Saturate the cooled solution with sodium chloride and extract with diethyl ether (5 x 600 mL).

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Methylglutaric acid.

-

Recrystallize the crude product from 10% hydrochloric acid to obtain pure 3-Methylglutaric acid.

Experimental Protocol: Deuteration of 3-Methylglutaric Acid

This protocol is based on the principle of hydrogen-deuterium exchange of acidic α-protons in a basic medium.[2][3]

-

Dissolve 3-Methylglutaric acid (1.0 g) in deuterium oxide (D₂O, 20 mL).

-

Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O (e.g., 0.1 M solution, 1 mL).

-

Heat the mixture under reflux for 24-48 hours to allow for complete exchange of the four α-protons.

-

Monitor the reaction progress by ¹H NMR by taking small aliquots, removing the D₂O, and dissolving the residue in a non-deuterated solvent to check for the disappearance of the α-proton signals.

-

After completion, cool the reaction mixture and acidify to pH ~1 with DCl in D₂O.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. This is typically achieved using a combination of mass spectrometry and NMR spectroscopy.[6]

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing isotopic enrichment.

3.1.1. Experimental Protocol: GC-MS Analysis

-

Derivatization: Convert the this compound to a volatile derivative, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

To a dried sample of this compound (approx. 100 µg), add 100 µL of BSTFA + 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

3.1.2. Data Analysis

The isotopic purity is determined by analyzing the mass spectrum of the derivatized this compound. The molecular ion peak and characteristic fragment ions will show a mass shift corresponding to the number of deuterium atoms. By comparing the relative intensities of the ion clusters for the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species, the isotopic enrichment can be calculated.

Table 1: Expected Mass Shifts for TMS-derivatized 3-Methylglutaric Acid

| Species | Number of Deuteriums | Expected Molecular Ion (M⁺) for di-TMS derivative (m/z) |

| Unlabeled | 0 | 290 |

| d1 | 1 | 291 |

| d2 | 2 | 292 |

| d3 | 3 | 293 |

| d4 | 4 | 294 |

The isotopic purity is calculated as:

Isotopic Purity (%) = [I(d4) / (I(d0) + I(d1) + I(d2) + I(d3) + I(d4))] x 100

Where I(dx) is the intensity of the molecular ion corresponding to the species with 'x' deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location and extent of deuteration.

3.2.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in a suitable NMR solvent that does not have signals in the regions of interest (e.g., CDCl₃ or Acetone-d6).

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum. The absence or significant reduction of the signals corresponding to the α-protons (around 2.4 ppm) compared to the β-proton and methyl proton signals confirms successful deuteration at the target positions.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The presence of a signal around 2.4 ppm will confirm the presence of deuterium at the α-positions.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons (C2 and C4) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated compound.

-

3.2.2. Data Analysis

By integrating the residual proton signals in the ¹H NMR spectrum and comparing them to the integrals of non-deuterated positions (e.g., the methyl group), the percentage of deuteration can be estimated. ²H NMR provides a more direct confirmation of deuterium incorporation.

Table 2: Representative NMR Data for 3-Methylglutaric Acid (Non-deuterated)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~0.9-1.0 | ~20 |

| -CH- | ~2.2-2.3 | ~29 |

| -CH₂- | ~2.4 | ~41 |

| -COOH | >10 | ~178 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Metabolic Context of 3-Methylglutaric Acid

Understanding the metabolic pathways involving 3-Methylglutaric acid is crucial for interpreting analytical results and for its application in drug development and clinical research.

Caption: Simplified Leucine Catabolism Pathway and the formation of 3-Methylglutaric Acid.

Inborn errors of metabolism, such as deficiencies in HMG-CoA lyase or 3-methylglutaconyl-CoA hydratase, lead to an accumulation of upstream metabolites. This results in the increased formation of 3-Methylglutaric acid via a side reaction from 3-methylglutaconyl-CoA.[7][8]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity analysis of this compound. The proposed synthetic method offers a viable route to this essential internal standard. The detailed analytical protocols for GC-MS and NMR spectroscopy will enable researchers, scientists, and drug development professionals to accurately assess the isotopic enrichment and confirm the structural integrity of the synthesized compound. The use of high-purity this compound will undoubtedly enhance the reliability of quantitative studies of metabolic disorders and related research areas.

References

- 1. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 8. NMR spectroscopic studies on the late onset form of 3-methylglutaconic aciduria type I and other defects in leucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methylglutaric acid-d4: Properties, Analysis, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylglutaric acid-d4, a deuterated analog of the endogenous metabolite 3-Methylglutaric acid. This document covers its chemical and physical properties, its application as an internal standard in metabolic research, and its relevance in the context of specific metabolic pathways.

Core Data and Structure

This compound is a stable, isotopically labeled form of 3-Methylglutaric acid, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool for researchers, particularly in mass spectrometry-based applications, for the accurate quantification of its non-labeled counterpart in biological samples.

Chemical Structure:

The chemical structure of this compound is as follows:

SMILES: OC(C([2H])([2H])C(C)C([2H])([2H])C(O)=O)=O[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.

| Property | This compound | 3-Methylglutaric acid |

| CAS Number | 1219798-68-1[2] | 626-51-7[3] |

| Molecular Formula | C6H6D4O4[1] | C6H10O4[3] |

| Molecular Weight | 150.17 g/mol [1] | 146.14 g/mol [3] |

| Melting Point | Not available | 81-86 °C[4] |

| Boiling Point | Not available | 299.0 ± 13.0 °C at 760 mmHg[2] |

| Solubility | 10 mM in DMSO[1] | Soluble in water and ethanol[4] |

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis of biological samples, such as urine, by gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of organic acids.

Objective: To quantify the concentration of 3-Methylglutaric acid in a urine sample using this compound as an internal standard.

Materials:

-

Urine sample

-

This compound solution (internal standard)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Extraction:

-

Add an organic solvent, such as ethyl acetate, to the prepared urine sample.

-

Vortex the mixture vigorously to extract the organic acids into the ethyl acetate layer.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process to maximize the recovery of the analytes.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent, such as a mixture of BSTFA with 1% TMCS and pyridine.[5] This step converts the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives suitable for GC-MS analysis.[5]

-

Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The GC separates the different organic acids based on their boiling points and interaction with the chromatographic column.

-

The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

-

Monitor for the characteristic ions of both the native 3-Methylglutaric acid and the deuterated internal standard.

-

-

Quantification:

-

The concentration of 3-Methylglutaric acid in the original sample is determined by comparing the peak area of the native compound to the peak area of the known concentration of the this compound internal standard.

-

Signaling Pathways and Metabolic Relevance

3-Methylglutaric acid is an intermediate in the catabolism of the essential amino acid leucine. Elevated levels of this acid in urine can be indicative of certain inborn errors of metabolism.

Leucine Catabolism Pathway

The following diagram illustrates the central role of 3-Methylglutaric acid in the leucine degradation pathway and highlights the enzymatic steps that, when deficient, can lead to its accumulation.

Caption: Leucine catabolism pathway and the origin of 3-Methylglutaric acid.

Experimental Workflow for Organic Acid Analysis

The general workflow for the analysis of organic acids in urine using a deuterated internal standard is a multi-step process that ensures accuracy and reproducibility.

Caption: General workflow for urinary organic acid analysis using a deuterated internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Methylglutaric Acid-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methylglutaric acid in human plasma. The method utilizes a simple protein precipitation step followed by derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and detection sensitivity. The stable isotope-labeled internal standard, 3-methylglutaric acid-d4, is used for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this analyte.

Introduction

3-Methylglutaric acid is a dicarboxylic acid that can be elevated in certain inborn errors of metabolism.[1] Accurate and sensitive quantification of 3-methylglutaric acid in biological matrices is crucial for clinical research and understanding disease pathology. LC-MS/MS offers high selectivity and sensitivity for the analysis of organic acids in complex biological fluids.[2][3] However, the polar nature of 3-methylglutaric acid can lead to poor retention on traditional reversed-phase columns. Derivatization of the carboxylic acid functional groups significantly improves its chromatographic behavior and ionization efficiency.[4] This method employs derivatization with 3-NPH, a well-established reagent for enhancing the detection of carboxylic acids in LC-MS/MS analysis.[3][5][6]

Experimental

Materials and Reagents

-

3-Methylglutaric acid standard (Sigma-Aldrich)

-

This compound internal standard (Toronto Research Chemicals or equivalent)

-

Acetonitrile (HPLC grade, Fisher Scientific)

-

Methanol (HPLC grade, Fisher Scientific)

-

Formic acid (LC-MS grade, Fisher Scientific)

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride (Sigma-Aldrich)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich)

-

Pyridine (Sigma-Aldrich)

-

Ultrapure water (Milli-Q® system or equivalent)

-

Human plasma (BioIVT)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm or equivalent

Standard and Internal Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methylglutaric acid and this compound in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-methylglutaric acid stock solution with 50:50 methanol:water to create calibration standards.

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 methanol:water.

Sample Preparation Protocol

-

Protein Precipitation: To 100 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL).

-

Vortex: Vortex the mixture for 30 seconds.

-

Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Quenching: Quench the reaction by adding 950 µL of 10% methanol in water.[7]

-

Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

LC-MS/MS Method

LC Parameters:

| Parameter | Value |

| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 15 |

| 2.00 | 40 |

| 5.00 | 95 |

| 5.01 | 15 |

| 7.00 | 15 |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | -4500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |

| 3-Methylglutaric Acid-3NPH | 431.1 | 294.1 | 100 |

| This compound-3NPH | 435.1 | 298.1 | 100 |

Note: The precursor ion (Q1) for the di-3-NPH derivative of 3-methylglutaric acid is calculated as [M-H]-, where M is the mass of the derivatized molecule. The product ion (Q3) corresponds to a characteristic fragment.

Results and Discussion

Method Validation Summary

The method was validated for linearity, sensitivity, precision, and accuracy. The following tables summarize the quantitative performance of the assay, based on established methods for similar analytes.[2]

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| 3-Methylglutaric Acid | 5 - 1000 | >0.995 | 5 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | < 10 | < 10 | 90 - 110 |

| Medium | 150 | < 10 | < 10 | 90 - 110 |

| High | 750 | < 10 | < 10 | 90 - 110 |

Signaling Pathway and Logical Relationships

The analytical method follows a logical progression from sample receipt to data analysis. The following diagram illustrates the overall workflow.

Overall Analytical Workflow

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of 3-methylglutaric acid in human plasma using LC-MS/MS. The method involves a straightforward sample preparation procedure with derivatization, followed by a rapid and robust LC-MS/MS analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for use in research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 7. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Methylglutaric acid-d4 in Quantitative Urine Organic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urine organic acid (UOA) analysis is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism (IEMs). This non-invasive screening method provides a comprehensive snapshot of a patient's metabolic state by identifying and quantifying abnormal levels of organic acids.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for UOA profiling, renowned for its ability to separate and detect a broad spectrum of compounds.[3][4][5] For accurate and reliable quantification, the use of a stable isotope-labeled internal standard (IS) is crucial to correct for variations during sample preparation and analysis.[6] 3-Methylglutaric acid-d4 (3-MGA-d4) serves as an ideal internal standard for the quantification of its unlabeled counterpart, 3-methylglutaric acid (3-MGA), and other related organic acids. Elevated levels of 3-MGA are indicative of certain metabolic disorders, including 3-methylglutaconic aciduria.[5][7] This document provides a detailed protocol for the use of 3-MGA-d4 in urine organic acid analysis by GC-MS.

Principle of the Method

This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for GC-MS analysis. A known amount of 3-MGA-d4 is added to the urine sample at the beginning of the procedure to account for any loss of analytes during sample preparation and to enable accurate quantification.[6] The organic acids are extracted from the acidified urine using an organic solvent. The solvent is then evaporated, and the residue is derivatized to form trimethylsilyl (TMS) esters. These derivatives are then separated by gas chromatography and detected by mass spectrometry. The concentration of the target organic acids is determined by comparing their peak areas to the peak area of the 3-MGA-d4 internal standard.

Reagents and Materials

-

This compound (IS) solution (1 mg/mL in methanol)

-

Urine samples (patient, quality control)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl), 6 M

-

Ethyl acetate (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Glass screw-cap tubes (10 mL)

-

Pipettes

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Experimental Protocol

A detailed workflow for the sample preparation and analysis is provided below.

Sample Preparation

-

Normalization to Creatinine: Analyze all urine samples for creatinine concentration to normalize the volume of urine to be extracted. The volume of urine to be used is calculated to correspond to a specific amount of creatinine (e.g., 1 µmol). This step is crucial for consistent interpretation and quantitation.[6]

-

Internal Standard Spiking: To a labeled 10 mL glass screw-cap tube, add the calculated volume of urine. Add a precise volume of the this compound internal standard solution. The addition of the internal standard at the beginning is critical to account for any subsequent losses.[6]

-

Acidification and Salting: Add approximately 1 g of sodium chloride to the urine sample. Acidify the sample by adding 125 µL of 6 M HCl.[1] Vortex the tube for 15 seconds.

-

Liquid-Liquid Extraction:

-

Add 3 mL of ethyl acetate to the tube to extract the organic acids.[1]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous layers.[1]

-

Carefully transfer the upper organic layer (ethyl acetate) to a new labeled tube.

-

Repeat the extraction of the remaining aqueous layer with a second 3 mL aliquot of ethyl acetate.

-

Combine the two organic extracts.

-

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.[4] Careful control of the evaporation step is important to prevent the loss of volatile hydroxycarboxylic acids.[4]

Derivatization

-

To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[4]

-

Cap the tube tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]

GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions:

-

Mass Spectrometry Conditions:

Data Presentation

The following table summarizes hypothetical quantitative data for a method using this compound as an internal standard. This data is for illustrative purposes and should be determined for each specific laboratory method.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity (µg/mL) | R² | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |

| 3-Methylglutaric acid | 14.6 | 275 | 247 | 0.5 - 100 | >0.995 | 95 - 105 | 0.1 | 0.5 |

| This compound | 14.5 | 279 | 251 | - | - | - | - | - |

| Glutaric acid | 13.2 | 261 | 233 | 0.5 - 100 | >0.995 | 92 - 103 | 0.1 | 0.5 |

| 3-Hydroxyglutaric acid | 15.1 | 363 | 247 | 0.5 - 100 | >0.995 | 90 - 108 | 0.2 | 0.6 |

Visualizations

Experimental Workflow

Caption: Workflow for urine organic acid analysis.

Leucine Catabolism Pathway

Caption: Leucine catabolism and 3-MGA formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future [mdpi.com]

- 3. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metbio.net [metbio.net]

- 7. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

Application Note: Quantification of 3-Methylglutaric Acid in Human Plasma using 3-Methylglutaric Acid-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 3-Methylglutaric acid (3-MGA) in human plasma samples. The method utilizes a simple protein precipitation step followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). The use of a stable isotope-labeled internal standard, 3-Methylglutaric acid-d4 (3-MGA-d4), ensures high accuracy and precision. This method is suitable for clinical research studies investigating inborn errors of metabolism, such as 3-methylglutaconic aciduria, and for other applications in metabolomics requiring precise measurement of 3-MGA.

Introduction

3-Methylglutaric acid is a dicarboxylic acid that can accumulate in physiological fluids due to inherited metabolic disorders affecting the leucine catabolism pathway or mitochondrial function. The accurate quantification of 3-MGA in plasma is crucial for the study and monitoring of these conditions. Stable isotope dilution LC-MS/MS has become the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high selectivity, sensitivity, and reproducibility. This note provides a detailed protocol for the analysis of 3-MGA in plasma using 3-MGA-d4 as an internal standard.

Experimental

Materials and Reagents

-

3-Methylglutaric acid (analytical standard)

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-MGA from plasma samples.

-

Thawing: Thaw plasma samples and internal standard solutions on ice.

-

Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry

Ionization: Electrospray Ionization (ESI), Negative Mode Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methylglutaric Acid | 145.0 | 101.0 |

| This compound | 149.0 | 105.0 |

Note: MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.

Method Validation (Representative Data)

The following tables summarize the expected performance characteristics of the method, based on similar assays for related organic acids.

Table 1: Calibration Curve and Limits of Detection/Quantification

| Parameter | Value |

| Calibration Range | 0.1 - 50 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µM |

| Limit of Quantification (LOQ) | 0.1 µM |

Table 2: Accuracy and Precision

| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 10 | < 15 | 90 - 110 |

| Medium | 5 | < 8 | < 12 | 92 - 108 |

| High | 40 | < 5 | < 10 | 95 - 105 |

Signaling Pathway and Experimental Workflow

The accumulation of 3-Methylglutaric acid is often indicative of a disruption in the leucine catabolism pathway. The diagram below illustrates the simplified metabolic context.

Caption: Simplified metabolic pathway of Leucine catabolism.

The following diagram outlines the experimental workflow for the analysis of 3-Methylglutaric acid in plasma.

Caption: Experimental workflow for 3-MGA analysis in plasma.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the quantification of 3-Methylglutaric acid in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput clinical research applications. The presented performance characteristics demonstrate that the method is sensitive, accurate, and precise.

Application Note: Quantitative Analysis of 3-Methylglutaric Acid in Dried Blood Spots using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-methylglutaric acid (3-MGA) in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3-Methylglutaric acid is a key biomarker for several inborn errors of metabolism, including 3-methylglutaconic aciduria. The use of a stable isotope-labeled internal standard, 3-Methylglutaric acid-d4, ensures high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for biomarker quantification from minimal sample volumes.

Introduction

3-Methylglutaric acid is a dicarboxylic organic acid that accumulates in various metabolic disorders, most notably 3-methylglutaconic aciduria (3-MGA-uria).[1] 3-MGA-uria represents a heterogeneous group of inherited metabolic disorders characterized by elevated urinary excretion of 3-methylglutaconic acid and 3-methylglutaric acid.[1] Accurate and timely quantification of 3-MGA is crucial for the investigation and monitoring of these conditions.

Dried blood spot (DBS) analysis offers a minimally invasive sample collection method, ideal for newborn screening and patient monitoring, as it requires only a small volume of blood and simplifies sample storage and transportation.[2][3] This application note provides a detailed protocol for the extraction and quantification of 3-MGA from DBS samples using LC-MS/MS, a highly sensitive and specific analytical technique. The protocol incorporates this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring reliable quantification.

Experimental Protocols

Materials and Reagents

-

3-Methylglutaric acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Whole blood (for preparation of calibrators and quality controls)

-

Filter paper cards for DBS collection (e.g., Whatman 903)

-

96-well microtiter plates

-

Pipettes and tips

-

DBS puncher (3 mm)

-

Plate shaker

-

Centrifuge

Preparation of Standards, Calibrators, and Quality Controls

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 3-methylglutaric acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 3-methylglutaric acid stock solution with 50% methanol in water to prepare working standard solutions for spiking into whole blood.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in 50% methanol.

-

Calibrators and Quality Controls (QCs): Spike the working standard solutions into pooled whole blood to create a series of calibrators and at least three levels of QCs (low, medium, and high). Spot 50 µL of each calibrator and QC onto the filter paper cards and allow them to dry at ambient temperature for at least 4 hours.

Sample Preparation

-

DBS Punching: Punch a 3 mm disc from the center of the dried blood spot of each sample, calibrator, and QC, and place it into a well of a 96-well microtiter plate.

-

Extraction: To each well, add 100 µL of the internal standard working solution.

-

Incubation: Seal the plate and shake it for 30 minutes at room temperature on a plate shaker.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 3-methylglutaric acid from other endogenous components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for 3-methylglutaric acid and its deuterated internal standard should be optimized.

Data Presentation

The quantitative data for the analysis of 3-methylglutaric acid in dried blood spots is summarized in the following tables.

| Parameter | 3-Methylglutaric Acid | This compound (IS) |

| Precursor Ion (m/z) | 159.1 | 163.1 |

| Product Ion (m/z) | 115.1 | 118.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Cone Voltage (V) | 25 | 25 |

| Table 1: Optimized Mass Spectrometry Parameters. |

| Level | Concentration (ng/mL) |

| Cal 1 | 5 |

| Cal 2 | 10 |

| Cal 3 | 25 |

| Cal 4 | 50 |

| Cal 5 | 100 |

| Cal 6 | 250 |

| Cal 7 | 500 |

| Cal 8 | 1000 |

| Table 2: Calibration Curve Levels. The calibration curve should be linear over the specified concentration range with a correlation coefficient (r²) > 0.99. |

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 15 | < 10% | < 15% | 85-115% |

| MQC | 200 | < 10% | < 15% | 85-115% |

| HQC | 800 | < 10% | < 15% | 85-115% |

| Table 3: Precision and Accuracy. |

| Parameter | Result |

| Recovery (%) | > 85% |

| Matrix Effect (%) | < 15% |

| LLOQ (ng/mL) | 5 |

| Table 4: Method Validation Parameters. |

Visualizations

Caption: Experimental workflow for DBS analysis.

Caption: Leucine catabolism and 3-MGA formation.

References

- 1. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]

- 2. Dried Blood Spot (DBS) Methodology Study for Biomarker Discovery in Lysosomal Storage Disease (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

Application Notes and Protocols for the Derivatization of 3-Methylglutaric Acid for GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Methylglutaric acid (3-MGA) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC/MS). The derivatization step is crucial for increasing the volatility and thermal stability of polar analytes like 3-MGA, enabling their successful separation and detection by GC/MS.

Introduction to Derivatization for GC/MS Analysis of Organic Acids

Organic acids, such as 3-Methylglutaric acid, are non-volatile compounds due to their polar carboxyl groups. Direct analysis of these compounds by GC/MS is challenging as they do not readily vaporize and may interact with the GC column, leading to poor chromatographic peak shape and low sensitivity. Derivatization chemically modifies the functional groups of the analyte to increase its volatility and improve its chromatographic behavior. The two most common derivatization techniques for organic acids are silylation and esterification.

Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Esterification converts carboxylic acids into their corresponding esters, which are more volatile. This is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. A common method is the use of Boron Trifluoride (BF3) in methanol to form methyl esters.

Application Notes

Silylation using BSTFA or MSTFA

Silylation is a widely used and effective method for the derivatization of a broad range of organic acids, including 3-Methylglutaric acid.

-

Principle: Silylating reagents react with the acidic protons of the carboxyl groups of 3-MGA to form trimethylsilyl esters. This reaction is typically performed after an initial oximation step to protect any keto groups present in other organic acids in the sample, which helps to reduce the formation of multiple derivatives.

-

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is highly volatile, with byproducts that are also volatile and do not interfere with the chromatography.[1] It is often used with a catalyst like Trimethylchlorosilane (TMCS) to increase its reactivity.[2]

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, considered one of the most volatile.[3] It is also highly effective in derivatizing a wide range of compounds.

-

-

Advantages:

-

Produces thermally stable derivatives.

-

Relatively fast reaction times.

-

Suitable for a wide range of organic acids.

-

-

Considerations:

-

Silylation reagents and their derivatives are sensitive to moisture, which can lead to poor reaction yield and instability of the derivatized analytes.[4] Therefore, all samples and reagents must be anhydrous.

-

The formation of multiple derivatives can sometimes occur, which may complicate data analysis.[5]

-

Esterification (Methyl Esterification)

Esterification is a classic and robust method for the derivatization of carboxylic acids.

-

Principle: 3-Methylglutaric acid is reacted with an alcohol, typically methanol, in the presence of an acidic catalyst to form its methyl ester. This reaction effectively neutralizes the polar carboxyl groups.

-

Reagents:

-

Advantages:

-

Forms stable derivatives.

-

The procedure is well-established and reliable.

-

Reagents are readily available.

-

-

Considerations:

-

The reaction conditions, such as temperature and time, need to be carefully controlled to ensure complete derivatization.

-

Water must be excluded from the reaction mixture to prevent the reverse reaction (hydrolysis) from occurring.

-

Experimental Protocols

The following are detailed protocols for the derivatization of 3-Methylglutaric acid in urine samples.

Protocol 1: Silylation using BSTFA

This protocol is adapted from general procedures for urinary organic acid analysis.[2][7][8]

1. Sample Preparation and Extraction:

- To 200 µL of urine in a glass vial, add an appropriate internal standard.

- Acidify the sample to a pH of less than 2 by adding a few drops of 5M HCl.

- Saturate the solution with solid sodium chloride to improve extraction efficiency.

- Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing thoroughly for 1 minute.

- Centrifuge at 10,000 RPM for 3 minutes to separate the layers.

- Transfer 500 µL of the upper organic layer (supernatant) to a clean glass vial.

- Repeat the extraction with another 600 µL of ethyl acetate, and combine the supernatants.

- Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 35-40°C.

2. Oximation (Optional but Recommended for Complex Samples):

- To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

- Incubate the mixture at 60°C for 30 minutes.

3. Silylation:

- To the oximated (or directly to the dried) extract, add 40 µL of BSTFA (often containing 1% TMCS as a catalyst) and 160 µL of a solvent like hexane or pyridine.[7]

- Cap the vial tightly and incubate at 70-90°C for 15-30 minutes.[7]

- Cool the vial to room temperature.

- The sample is now ready for injection into the GC/MS.

Protocol 2: Esterification using BF3-Methanol

This protocol is based on general methods for the esterification of organic acids.[1][6][9]

1. Sample Preparation and Extraction:

- Follow the same sample preparation and extraction steps (1.1 to 1.8) as described in Protocol 1.

2. Methyl Esterification:

- To the dried extract, add 50 µL of 14% Boron trifluoride-methanol solution.

- Cap the vial tightly and heat in an oven or heating block at 60°C for 60 minutes.[1]

- Cool the vial to room temperature.

- Add 0.5 mL of a saturated sodium chloride solution to the vial and vortex for 10 seconds.

- Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

- Carefully transfer the upper hexane layer containing the methyl esters to a new vial. For improved dryness, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

- The sample is now ready for injection into the GC/MS.

Quantitative Data Summary

The following table summarizes the key parameters and performance characteristics of the described derivatization methods. Specific quantitative data for 3-Methylglutaric acid is often not reported in general organic acid profiling studies. The values presented are based on general performance for organic acids where available.

| Parameter | Silylation (BSTFA/MSTFA) | Methyl Esterification (BF3-Methanol) |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS | Boron trifluoride-methanol (BF3-Methanol) |

| Reaction Temperature | 60 - 90°C[1][7] | 60°C[1][9] |

| Reaction Time | 15 - 60 minutes[1][7] | 60 minutes[1] |

| Recovery | Generally high for organic acids, but specific data for 3-MGA is not widely published. | Good recoveries, often in the range of 95-100% for fatty acids, can be expected for other organic acids.[10] |

| Limit of Detection (LOD) | Method dependent; LODs for similar organic acids can be in the low ng/mL range.[10] | Method dependent; LODs for fatty acid methyl esters have been reported in the range of 11-12 ng/mL.[10] |

| Limit of Quantitation (LOQ) | Method dependent; LOQs for similar organic acids can be in the low to mid ng/mL range.[10] | Method dependent; LOQs for fatty acid methyl esters have been reported around 40 ng/mL.[3] |

Workflow and Process Visualization

The following diagram illustrates the general workflow for the derivatization of 3-Methylglutaric acid for GC/MS analysis.

Caption: General workflow for 3-MGA analysis.

References

- 1. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. familiasga.com [familiasga.com]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Methylglutaric Acid Analysis in Newborns

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaric aciduria (3-MGA-uria) encompasses a group of inherited metabolic disorders characterized by the excessive excretion of 3-methylglutaric acid in the urine.[1] Newborn screening for these conditions is crucial as early diagnosis and intervention can significantly improve patient outcomes and prevent severe neurological damage.[2] The primary screening method involves the analysis of acylcarnitines in dried blood spots (DBS) by tandem mass spectrometry (MS/MS), with elevated 3-hydroxyisovalerylcarnitine (C5-OH) being a key indicator.[3] Confirmatory testing typically involves quantitative analysis of organic acids, including 3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid, in urine and plasma.[4][5]

This document provides detailed application notes and protocols for the sample preparation and analysis of 3-methylglutaric acid in newborns using various biological matrices.

Analytical Methods Overview

The analysis of 3-methylglutaric acid and related metabolites in newborns relies on highly sensitive and specific analytical techniques. The most common methods employed are:

-

Tandem Mass Spectrometry (MS/MS): A high-throughput method used for newborn screening from dried blood spots. It allows for the simultaneous measurement of multiple acylcarnitines, including the key marker C5-OH.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the quantitative analysis of organic acids in urine. It requires derivatization of the analytes to make them volatile.[6][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for the quantification of underivatized organic acids and acylcarnitines in various biological fluids, including plasma and urine.[8]

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance characteristics of various methods for the analysis of 3-methylglutaric acid and related compounds.

Table 1: Performance Characteristics of Urinary 3-Hydroxy-3-Methylglutaric Acid Analysis by DART-MS [9]

| Parameter | Value |

| Linearity Range | 0.05 - 5 mg/L |

| Correlation Coefficient (r) | 0.9988 |

| Relative Standard Deviation (RSD) | 1.5 - 11.8% |

| Limit of Detection (LOD) | 0.002 mg/L |

| Limit of Quantitation (LOQ) | 0.007 mg/L |

| Recovery | 88.0 - 123.1% |

Table 2: Urinary Excretion of 3-Methylglutaconic Acid in Healthy Individuals and Patients with 3-MGA-uria [1]

| Population | 3-Methylglutaconic Acid Concentration (mmol/mol creatinine) |

| Healthy Individuals | < 20 |

| Patients with 3-MGA-uria | Can exceed 1,000 |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the diagnosis of 3-methylglutaric aciduria in newborns, from initial screening to confirmatory testing.

Experimental Protocols

Protocol 1: Dried Blood Spot (DBS) Sample Preparation for Acylcarnitine Analysis by LC-MS/MS

This protocol describes the extraction of acylcarnitines from dried blood spots for newborn screening.

Materials:

-

Dried blood spot collection card (e.g., Whatman 903)

-

3 mm hole puncher

-

96-well microtiter plate

-

Extraction solution: Methanol containing stable isotope-labeled internal standards (e.g., for C5-OH)

-

Plate shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

From a single dried blood spot, punch a 3 mm disc into a well of a 96-well plate.

-

To each well containing a DBS punch, add 100 µL of the extraction solution.

-

Seal the plate and agitate on a plate shaker at a moderate speed for 30 minutes at room temperature to facilitate extraction.

-

After extraction, centrifuge the plate at 2000 x g for 10 minutes to pellet the paper disc and any precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis of acylcarnitines.

Protocol 2: Urine Sample Preparation for Organic Acid Analysis by GC-MS

This protocol details the extraction and derivatization of organic acids from urine for confirmatory testing.

Materials:

-

Urine sample (5-10 mL preferred)[3]

-

Internal standard solution (e.g., a stable isotope-labeled analog of a relevant organic acid)[10]

-

5M HCl

-

Sodium chloride (solid)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block

-

GC-MS system

Procedure:

-

To a glass tube, add a volume of urine normalized to a specific creatinine concentration (e.g., equivalent to 0.5 mg of creatinine). Add distilled water to a final volume of 2 mL.

-

Add the internal standard solution.

-

Acidify the urine to a pH of less than 2 by adding 5M HCl (typically 6 drops). Check the pH with pH paper.

-

Saturate the solution with solid sodium chloride.

-

Perform a two-step liquid-liquid extraction:

-

Add 2 mL of ethyl acetate, cap the tube, and mix on a rotary mixer for 2 minutes. Centrifuge at 1500 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with 2 mL of diethyl ether. Combine the organic layers.

-

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

For derivatization, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine to the dried extract.[11]

-

Cap the tube tightly and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature.

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 3: Plasma Sample Preparation for Organic Acid Analysis by LC-MS/MS

This protocol describes a protein precipitation method for the extraction of organic acids from plasma.

Materials:

-

Plasma sample

-

Cold acetonitrile

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

-

LC-MS/MS system

Procedure:

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[12]

-

Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

-

Incubate the sample on ice for 10 minutes to enhance protein precipitation.

-

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[12]

-

Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for analysis.

-

Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of leucine catabolism and the enzymatic defect in 3-methylglutaconic aciduria type I, leading to the accumulation of 3-methylglutaric acid and related metabolites.

References

- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. babysfirsttest.org [babysfirsttest.org]

- 3. babysfirsttest.org [babysfirsttest.org]

- 4. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography–Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Newborn screening for 3-hydroxy-3-methylglutaric aciduria using direct analysis in real-time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metbio.net [metbio.net]

- 11. erndim.org [erndim.org]

- 12. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Stability of 3-Methylglutaric acid-d4 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

In bioanalytical method development and validation, ensuring the stability of internal standards is as crucial as confirming the stability of the analyte itself. Stable isotope-labeled (SIL) internal standards, such as 3-Methylglutaric acid-d4, are the gold standard in quantitative mass spectrometry-based assays due to their ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability. However, the assumption of identical stability between the analyte and its SIL internal standard must be experimentally verified.

This document provides a comprehensive guide for researchers to establish the stability of this compound in common biological matrices like plasma and urine. The protocols outlined below are based on the principles of bioanalytical method validation as per regulatory guidelines. Adherence to these procedures is essential for ensuring the integrity and reliability of bioanalytical data.

Quantitative Data Summary

Since the stability of an analyte or internal standard can be influenced by the specific conditions of the matrix, storage, and handling procedures within a particular laboratory, it is imperative to perform stability studies under the conditions that will be applied to the actual study samples. The following table is a template for researchers to populate with their own experimental data. The acceptance criterion for stability is that the mean concentration of the quality control (QC) samples at each level should be within ±15% of the nominal concentration.

Table 1: Stability of this compound in Human Plasma and Urine (Template)

| Stability Test | Matrix | Storage/Test Condition | Duration | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |

| Freeze-Thaw Stability | Human Plasma | -20°C to Room Temperature | 3 Cycles | Enter Mean % Bias | Enter Mean % Bias |

| Human Urine | -20°C to Room Temperature | 3 Cycles | Enter Mean % Bias | Enter Mean % Bias | |

| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | e.g., 4, 8, 24 hours | Enter Mean % Bias | Enter Mean % Bias |

| Human Urine | Room Temperature | e.g., 4, 8, 24 hours | Enter Mean % Bias | Enter Mean % Bias | |

| Long-Term Stability | Human Plasma | -20°C | e.g., 1, 3, 6 months | Enter Mean % Bias | Enter Mean % Bias |

| Human Plasma | -80°C | e.g., 1, 3, 6, 12 months | Enter Mean % Bias | Enter Mean % Bias | |

| Human Urine | -20°C | e.g., 1, 3, 6 months | Enter Mean % Bias | Enter Mean % Bias | |

| Human Urine | -80°C | e.g., 1, 3, 6, 12 months | Enter Mean % Bias | Enter Mean % Bias | |

| Stock Solution Stability | Acetonitrile:Water (50:50) | Refrigerated (2-8°C) | e.g., 1, 3, 6 months | Enter % Difference from Fresh | Enter % Difference from Fresh |

| Acetonitrile:Water (50:50) | Room Temperature | e.g., 24 hours | Enter % Difference from Fresh | Enter % Difference from Fresh |

Note: The user should replace the italicized text with their experimentally determined values. The mean % bias is calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The % difference for stock solution stability is calculated by comparing the response of the stored solution to a freshly prepared solution.

Experimental Protocols

The following are detailed protocols for the key stability experiments. These should be performed for each biological matrix of interest.

Protocol 1: Stock and Working Solution Stability of this compound

Objective: To assess the stability of this compound in the solvent used to prepare stock and working solutions under different storage conditions.

Materials:

-

This compound reference standard

-

LC-MS grade solvent (e.g., Acetonitrile:Water 50:50, v/v)

-

Calibrated pipettes and volumetric flasks

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare two sets of working solutions at low and high concentrations by diluting the stock solution.

-

Analyze one set of freshly prepared working solutions immediately to obtain the initial (T=0) response.

-

Store the remaining stock and working solutions under the desired conditions (e.g., refrigerated at 2-8°C and at room temperature).

-